GNTI

Opioid Receptor Pharmacology Radioligand Binding Selectivity Profiling

GNTI is a superior κ-opioid receptor (KOR) antagonist with sub-nanomolar affinity (Ki=0.18 nM), offering 5x greater potency than nor-BNI. Its poor brain penetration uniquely enables studies of peripheral KOR function, while its high μ/δ selectivity minimizes off-target effects in complex systems. Choose GNTI for precise, reproducible ex vivo and in vivo experiments where other antagonists fail.

Molecular Formula C27H29N5O3
Molecular Weight 471.5 g/mol
Cat. No. B1244356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNTI
Synonyms17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5'-guanidinyl-3,14-dihydroxyindolo(2',3'-6,7)morphinan
17-cyclopropylmethyl-DEGDM
5'-GNTI compound
5'-guanidinonaltrindole
GNTI compound
Molecular FormulaC27H29N5O3
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N
InChIInChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1
InChIKeyVLNHDKDBGWXJEE-GYHUNEDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNTI (5'-Guanidinonaltrindole) – A Potent and Highly Selective κ‑Opioid Receptor Antagonist for Preclinical Research


GNTI (5'-guanidinonaltrindole, CAS: 351183-88-5) is a research‑grade, small‑molecule κ‑opioid receptor (KOR) antagonist belonging to the indolomorphinan structural class. It binds with sub‑nanomolar affinity (Ki = 0.18 nM) to human cloned KOR and exhibits markedly superior potency and selectivity compared to the prototypical KOR antagonist norbinaltorphimine (nor‑BNI) [1]. GNTI is supplied as the dihydrochloride salt, typically at ≥96% purity (HPLC), and is intended exclusively for laboratory investigations of KOR‑mediated signaling, behavior, and disease‑relevant pathways . Its well‑characterized pharmacological profile, including a slow onset and prolonged duration of action, makes GNTI a preferred tool compound for studies requiring sustained KOR blockade without the confounding polypharmacology often encountered with earlier‑generation antagonists.

Why Nor‑BNI or Other κ Antagonists Cannot Be Interchanged with GNTI in Experimental Protocols


Despite sharing the same primary target (KOR), GNTI, nor‑BNI, and JDTic exhibit divergent pharmacodynamic and pharmacokinetic properties that critically affect experimental outcomes. Simply substituting one KOR antagonist for another without considering these differences can lead to irreproducible results or flawed mechanistic interpretations. For example, while nor‑BNI produces sustained KOR antagonism largely via JNK‑mediated receptor inactivation, GNTI and JDTic act through distinct molecular mechanisms [1]. Moreover, GNTI’s 5‑fold greater potency in smooth muscle assays and its unique off‑target signature—most notably allosteric enhancement of α₁A‑adrenoceptors (EC₅₀ = 41 nM)—are not shared by nor‑BNI or JDTic [2]. These differences in selectivity, potency, and kinetic behavior preclude simple generic substitution and demand compound‑specific procurement based on the precise experimental question. The quantitative evidence below delineates exactly where GNTI differs from its closest analogs, enabling informed selection.

Quantitative Evidence Differentiating GNTI from Nor‑BNI, JDTic, and Other KOR‑Targeting Compounds


Sub‑Nanomolar KOR Binding Affinity and >200‑Fold Selectivity over μ and δ Receptors

In head‑to‑head radioligand binding assays using human cloned opioid receptors expressed in CHO cells, GNTI exhibits a Ki of 0.18 nM for the κ‑opioid receptor, which represents a 208‑fold selectivity window over the μ‑opioid receptor (Ki = 36.9 nM) and a 799‑fold selectivity window over the δ‑opioid receptor (Ki = 70 nM) . This selectivity profile is substantially improved relative to the prototypical KOR antagonist nor‑BNI, which shows only 3‑ to 44‑fold selectivity over μ and δ receptors in the same assay systems [1]. The quantified 208‑fold and 799‑fold selectivity ratios for GNTI provide a direct, measurable advantage over nor‑BNI for experiments where μ‑ or δ‑receptor cross‑reactivity would confound data interpretation.

Opioid Receptor Pharmacology Radioligand Binding Selectivity Profiling

5‑Fold Greater Antagonist Potency in Functional Smooth Muscle Preparations

In functional assays using isolated smooth muscle preparations, GNTI demonstrates an antagonist potency constant (Kₑ) of 0.04 nM against κ‑opioid receptor‑mediated responses, which is 5‑fold lower (i.e., 5‑fold more potent) than the Kₑ value observed for nor‑BNI in the same experimental paradigm [1]. This increased potency is not merely an artifact of binding affinity but reflects enhanced functional antagonism at the tissue level. The quantitative difference in Kₑ values directly supports the use of lower concentrations of GNTI to achieve equivalent or superior KOR blockade, minimizing potential off‑target effects at higher compound loadings.

Functional Pharmacology Ex Vivo Assays KOR Antagonism

Unique Allosteric Enhancement of α₁A‑Adrenoceptors Not Shared by Nor‑BNI or JDTic

Among the three long‑acting KOR antagonists (GNTI, nor‑BNI, JDTic), only GNTI exhibits a potent and functionally selective allosteric enhancement of α₁A‑adrenoceptors, with an EC₅₀ of 41 nM for enhancing calcium mobilization induced by noradrenaline [1]. Critically, GNTI does not activate the receptor on its own, does not displace radioligands from the orthosteric site, and does not enhance PI hydrolysis, confirming an allosteric mechanism [1]. Nor‑BNI and JDTic show no detectable effect at the α₁A‑adrenoceptor. This off‑target activity, while not necessarily detrimental, is a distinctive feature that must be accounted for in experimental designs involving adrenergic signaling pathways.

Off‑Target Profiling Allosteric Modulation Adrenergic Receptors

In Vivo Potency and Selectivity Confirmed in Rhesus Monkey Operant Behavior Model

In a schedule‑controlled responding assay in rhesus monkeys, GNTI (1.0 mg/kg i.m.) produced full and selective antagonism of the rate‑decreasing effects of the KOR agonists U50,488 and U69,593, while having no effect on the rate‑decreasing effects of the MOR agonist morphine or the DOR agonist SNC80 [1]. This confirms that GNTI maintains its KOR selectivity in a complex behavioral paradigm in a non‑human primate model. In contrast, earlier studies with nor‑BNI in the same species required higher doses and often exhibited more variable selectivity, as noted in the comparative discussion by Negus et al. [1].

Behavioral Pharmacology Primate Model KOR Antagonism In Vivo

Comparative Pharmacokinetic Profile: Low Brain Uptake Differentiates GNTI from Nor‑BNI and JDTic

In a direct head‑to‑head pharmacokinetic study in mice, plasma concentrations of GNTI, nor‑BNI, and JDTic all peaked within 30 minutes of intraperitoneal administration and declined by >80% within 4 hours [1]. However, brain uptake of GNTI was too low to be accurately quantified by LC‑MS‑MS, whereas nor‑BNI and JDTic produced measurable brain concentrations [1]. This poor brain penetration of GNTI, despite its high water solubility and lack of P‑gp‑mediated efflux, suggests that its long‑lasting KOR antagonism is mediated by a peripheral or indirect central mechanism, or that extremely low brain concentrations are sufficient for pharmacological effect. This property stands in marked contrast to nor‑BNI, which accumulates in brain tissue and correlates with its prolonged duration of action.

Pharmacokinetics Brain Penetration LC‑MS‑MS

Recommended Research Applications for GNTI Based on Quantitative Differentiation Evidence


Ex Vivo Smooth Muscle and Isolated Tissue Preparations Requiring Maximal KOR Antagonist Potency

For functional studies in isolated smooth muscle strips or organ bath preparations, GNTI’s 5‑fold greater antagonist potency (Kₑ = 0.04 nM) relative to nor‑BNI enables robust KOR blockade at lower bath concentrations [1]. This is particularly advantageous when working with precious or limited tissue samples, or when solvent‑related artifacts must be minimized. The high functional potency in smooth muscle has been validated in guinea pig ileum assays, making GNTI the antagonist of choice for classical ex vivo pharmacology experiments.

Studies Requiring Unambiguous KOR‑Selective Blockade in the Presence of μ and δ Receptors

When experimental systems co‑express μ‑, δ‑, and κ‑opioid receptors—such as primary neuronal cultures, brain slice electrophysiology, or in vivo behavioral assays—GNTI’s 208‑fold and 799‑fold selectivity over μ and δ receptors, respectively, provides a substantially cleaner pharmacological window than nor‑BNI . This reduces the likelihood that observed effects are contaminated by μ‑ or δ‑receptor antagonism, strengthening mechanistic conclusions and obviating the need for additional control compounds.

Differentiation of Peripheral vs. Central KOR‑Mediated Effects

The extremely low brain penetration of GNTI, as quantified in mouse pharmacokinetic studies, makes it an exceptional tool for dissecting peripheral KOR contributions to physiology and behavior [2]. When used alongside a brain‑penetrant antagonist such as nor‑BNI, researchers can design experiments that distinguish between KOR signaling in the central nervous system and in the periphery (e.g., gastrointestinal tract, immune cells, sensory neurons).

Experiments Where α₁A‑Adrenoceptor Allosteric Modulation Must Be Controlled or Exploited

Because GNTI uniquely enhances α₁A‑adrenoceptor function with an EC₅₀ of 41 nM—a property absent in nor‑BNI and JDTic—studies investigating potential crosstalk between opioid and adrenergic systems should preferentially use GNTI when this interaction is the subject of investigation, or should deliberately avoid GNTI in favor of an alternative if adrenergic signaling must remain unperturbed [3]. This compound‑specific off‑target effect can be a confounding variable or a research opportunity, depending on the experimental question.

Technical Documentation Hub

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